3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide
Overview
Description
3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide, also known as DMTCB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models and pathways. Additionally, this compound is relatively easy to synthesize and has a high purity, which makes it a reliable compound for use in experiments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are many potential future directions for research on 3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide. One area of focus could be on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential new targets for drug development. Finally, research could be conducted to explore the potential use of this compound in combination with other compounds for the treatment of various diseases.
Scientific Research Applications
3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
3,4-dichloro-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c1-17-10-14-9(18-15-10)13-8(16)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGNIPKQFWWVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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